molecular formula C20H26O6 B1234978 Baileyolin CAS No. 26620-65-5

Baileyolin

Cat. No.: B1234978
CAS No.: 26620-65-5
M. Wt: 362.4 g/mol
InChI Key: NOASRRBRAULRFQ-RMKNXTFCSA-N
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Description

Baileyolin (C₁₅H₂₀O₄, molecular weight 264.32) is a white crystalline compound isolated from Chrysanthemum baileyi and related species within the Asteraceae family . Key pharmacological properties include:

  • Antitumor activity: ED₅₀ values of 16 μg/mL against nasopharyngeal carcinoma (KB) cells and 2.9 μg/mL against murine leukemia P388 (PS) cells. In vivo studies at 25 mg/kg showed a T/C value of 114 for PS .

Structural characterization includes NMR, UV, IR, and MS data, confirming its sesquiterpene lactone backbone, though detailed spectral interpretations are absent in the provided evidence .

Properties

CAS No.

26620-65-5

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10-12,14-17,22H,1-5H3/b9-6+

InChI Key

NOASRRBRAULRFQ-RMKNXTFCSA-N

SMILES

CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C

Other CAS No.

6995-10-4

Synonyms

baileyolin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structurally closest analogs to Baileyolin, based on computational similarity scores (0.71–0.87), are boronic acid derivatives listed in . A comparative analysis is outlined below:

Parameter This compound (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Formula C₁₅H₂₀O₄ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 264.32 235.27 269.72
Polar Surface Area Not reported 40.46 Ų 40.46 Ų
Bioavailability High (oral) 0.55 (moderate) 0.55 (moderate)
Functional Groups Sesquiterpene lactone Boronic acid, halogen substituents Boronic acid, halogen substituents

Key Observations :

  • Structural divergence : this compound’s sesquiterpene lactone scaffold differs markedly from the aromatic boronic acids, which feature halogen atoms (Br, Cl) and a boronic acid group .
  • Pharmacological implications : While this compound exhibits antitumor activity, boronic acids are typically utilized in Suzuki-Miyaura cross-coupling reactions rather than direct therapeutic applications .

Comparison with Functionally Similar Compounds

No direct functional analogs of this compound are described in the provided evidence. However, general comparisons can be inferred from its pharmacological profile:

A. Antitumor Agents
  • Paclitaxel (Taxol): A diterpenoid with a mechanism involving microtubule stabilization (ED₅₀ ~ 1–10 nM), significantly more potent than this compound. However, paclitaxel’s toxicity (e.g., neurotoxicity) contrasts with this compound’s reported safety .
  • Artemisinin : A sesquiterpene lactone with antimalarial and anticancer activity (ED₅₀ ~ 10–50 μM), structurally akin to this compound but functionally distinct due to an endoperoxide moiety .
B. Antibacterial Compounds
  • Berberine: An isoquinoline alkaloid with MIC values of 10–100 μg/mL against Gram-positive bacteria. This compound’s broader spectrum (Gram-positive and Gram-negative) is suggested but unquantified in the evidence .

Limitations and Analytical Challenges

  • Structural data gaps : The absence of this compound’s X-ray crystallography or detailed spectroscopic data hinders precise structural comparisons .
  • Functional data scarcity: No ED₅₀/MIC values for boronic acid analogs or other natural products are provided, limiting functional contrasts .
  • Analytical complexity: As noted in , chemical analyses of natural products often yield ambiguous results due to matrix effects and low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Baileyolin
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